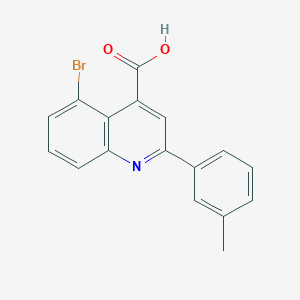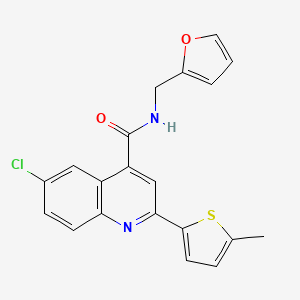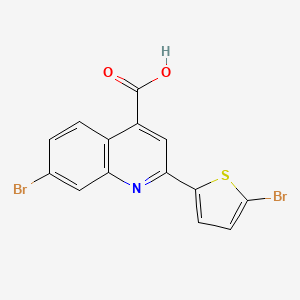
5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid
説明
5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid, also known as BMQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMQ belongs to a class of compounds known as quinolines, which are known for their diverse biological activities.
作用機序
The mechanism of action of 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has been shown to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has also been shown to induce the expression of p53, a tumor suppressor protein that plays a key role in regulating cell division and apoptosis.
Biochemical and Physiological Effects:
5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels. 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid in lab experiments is its potent cytotoxic activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division, as well as for developing new cancer treatments. However, one limitation of using 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid in lab experiments is its toxicity to normal cells, which can make it difficult to study its effects in vivo.
将来の方向性
There are many potential future directions for research on 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid. One area of interest is the development of new cancer treatments based on 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid and other quinoline compounds. Another area of interest is the study of 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid's effects on other biological processes, such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid and its potential side effects, in order to develop safer and more effective therapies.
科学的研究の応用
5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has potent cytotoxic activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
特性
IUPAC Name |
5-bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-4-2-5-11(8-10)15-9-12(17(20)21)16-13(18)6-3-7-14(16)19-15/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEHBEDAFMKNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C(=CC=C3)Br)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4267842.png)
![ethyl [5-bromo-3-(2-furoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4267848.png)

![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B4267875.png)
![N-(4-chloro-3-nitrophenyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267880.png)
![methyl 6-(1,1-dimethylpropyl)-2-{[(4-ethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4267888.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4267891.png)


![9-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4267907.png)
![9-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4267911.png)
![2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4267914.png)
![4-methyl-5-[2-(3-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4267941.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4267942.png)